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Compound of Interest

Compound Name: 1-Benzofuran-3-carboxylic acid

Cat. No.: B1269828 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Benzofuran-3-carboxylic acid, a key heterocyclic compound of interest to researchers,

scientists, and professionals in drug development. This document outlines the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supported by detailed experimental protocols and logical workflows.

Chemical Structure and Properties
IUPAC Name: 1-Benzofuran-3-carboxylic acid

Molecular Formula: C₉H₆O₃

Molecular Weight: 162.14 g/mol

CAS Number: 26537-68-8

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

While a specific experimental spectrum for 1-Benzofuran-3-carboxylic acid is not readily

available in the public domain, the expected chemical shifts (δ) in a solvent like DMSO-d₆ can

be predicted based on the analysis of its structural analogs. The spectrum would feature
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signals corresponding to the aromatic protons of the benzofuran ring system and the acidic

proton of the carboxylic acid group.

Proton
Expected Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 8.5 - 8.7 s -

H-4 7.9 - 8.1 d ~8.0

H-5 7.3 - 7.5 t ~7.5

H-6 7.2 - 7.4 t ~7.5

H-7 7.6 - 7.8 d ~8.0

-COOH 12.0 - 13.0 br s -

2.1.2. ¹³C NMR Spectroscopy

Similar to the ¹H NMR data, the precise experimental ¹³C NMR spectrum is not widely

published. The anticipated chemical shifts are based on the analysis of related benzofuran

structures and the known effects of the carboxylic acid substituent.

Carbon Expected Chemical Shift (ppm)

C-2 145 - 148

C-3 115 - 118

C-3a 128 - 131

C-4 123 - 126

C-5 124 - 127

C-6 121 - 124

C-7 111 - 114

C-7a 154 - 157

-COOH 165 - 168
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Infrared (IR) Spectroscopy
The IR spectrum of 1-Benzofuran-3-carboxylic acid will exhibit characteristic absorption

bands corresponding to its key functional groups.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (carboxylic acid) 2500-3300 Broad, Strong

C-H stretch (aromatic) 3000-3100 Medium

C=O stretch (carboxylic acid) 1680-1710 Strong

C=C stretch (aromatic) 1580-1620 Medium-Strong

C-O stretch (ether and acid) 1200-1300 Strong

O-H bend (out-of-plane) 920-950 Broad, Medium

Mass Spectrometry (MS)
Mass spectrometry of 1-Benzofuran-3-carboxylic acid would provide information about its

molecular weight and fragmentation pattern.

2.3.1. Electron Ionization (EI) Mass Spectrum

Based on available GC-MS data, the following key fragments are observed:

m/z Relative Intensity Proposed Fragment

162 High [M]⁺ (Molecular Ion)

145 Medium [M - OH]⁺

117 Medium [M - COOH]⁺

89 High
[C₇H₅]⁺ (Benzofuryl cation

after loss of CO)

2.3.2. Proposed Fragmentation Pathway
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[C₉H₆O₃]⁺˙
m/z = 162

[C₉H₅O₂]⁺
m/z = 145- •OH

[C₈H₅O]⁺
m/z = 117

- •COOH

[C₇H₅]⁺
m/z = 89

- CO
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Caption: Proposed mass fragmentation pathway of 1-Benzofuran-3-carboxylic acid.

Experimental Protocols
NMR Spectroscopy
A sample of 1-Benzofuran-3-carboxylic acid (5-10 mg) is dissolved in a deuterated solvent

(e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin

pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)

accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI),

the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic characterization of

1-Benzofuran-3-carboxylic acid.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis of 1-Benzofuran-
3-carboxylic acid

Purification

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzofuran-3-carboxylic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269828#spectroscopic-data-of-1-benzofuran-3-
carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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